3-iodo-N-(thiophen-2-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-N-(thiophen-2-ylmethyl)aniline is an organic compound with the molecular formula C₁₁H₁₀INS It features an iodine atom attached to an aniline ring, which is further substituted with a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-(thiophen-2-ylmethyl)aniline typically involves the iodination of N-(thiophen-2-ylmethyl)aniline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aniline ring in the presence of an oxidizing agent like hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-iodo-N-(thiophen-2-ylmethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki coupling or Sonogashira coupling, forming new carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the aniline moiety can be reduced to form corresponding amines.
Common Reagents and Conditions
Suzuki Coupling: Typically involves palladium catalysts and boronic acids in the presence of a base like potassium carbonate in a solvent such as toluene or ethanol.
Sonogashira Coupling: Utilizes palladium and copper catalysts with alkynes in the presence of a base like triethylamine in a solvent such as tetrahydrofuran.
Major Products
Substitution Products: New aromatic compounds with various functional groups replacing the iodine atom.
Oxidation Products: Sulfoxides and sulfones derived from the thiophene ring.
Scientific Research Applications
3-iodo-N-(thiophen-2-ylmethyl)aniline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-iodo-N-(thiophen-2-ylmethyl)aniline depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiophene ring and iodine atom can interact with biological targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding .
Comparison with Similar Compounds
Similar Compounds
- 3-iodo-N-(thiophen-3-ylmethyl)aniline
- 3-iodo-N-(thiophen-2-ylmethyl)pyridin-2-amine
Uniqueness
3-iodo-N-(thiophen-2-ylmethyl)aniline is unique due to the specific positioning of the iodine atom and the thiophen-2-ylmethyl group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to different pharmacological profiles and material properties compared to its analogs .
Properties
Molecular Formula |
C11H10INS |
---|---|
Molecular Weight |
315.18 g/mol |
IUPAC Name |
3-iodo-N-(thiophen-2-ylmethyl)aniline |
InChI |
InChI=1S/C11H10INS/c12-9-3-1-4-10(7-9)13-8-11-5-2-6-14-11/h1-7,13H,8H2 |
InChI Key |
FPHNIDDINMNAEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NCC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.